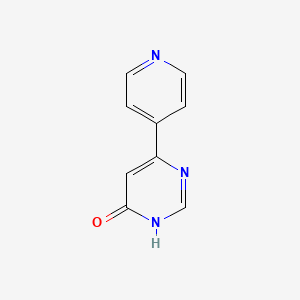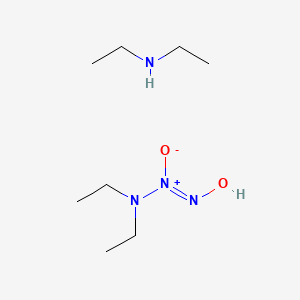
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chloromethyl and trifluoromethyl groups in the molecule enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through various synthetic routes One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound typically involves the use of activated carbon fiber-supported palladium catalysts. This method allows for efficient carbonylative synthesis, where trifluoroacetimidoyl chlorides and amines react under controlled conditions to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The quinazolinone core can participate in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted quinazolinones with different functional groups.
Applications De Recherche Scientifique
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(trifluoromethyl)quinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core and trifluoromethyl group.
2-(chloromethyl)quinazolin-4(3H)-one: Lacks the trifluoromethyl group but shares the quinazolinone core and chloromethyl group.
Uniqueness
2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is unique due to the presence of both chloromethyl and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZOKPUYPFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)

![N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine](/img/structure/B1530907.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1530908.png)
![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)

![2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B1530912.png)
![7-Methylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1530913.png)
![methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B1530916.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B1530917.png)

![[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B1530919.png)
![5,5-Dimethyl-2-{[(piperidin-4-ylmethyl)-amino]-methylene}-cyclohexane-1,3-dione](/img/structure/B1530920.png)

